An In-Depth Technical Guide to 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
An In-Depth Technical Guide to 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pivotal pharmaceutical intermediate, 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine (CAS Number: 914347-79-8). This document details its chemical properties, provides an expert-validated synthesis protocol with mechanistic insights, outlines robust characterization methods, and discusses its critical role as a building block in the development of targeted therapeutics, particularly pyrimidinyl tyrosine kinase inhibitors. The guide is structured to serve as a practical resource for chemists and pharmacologists engaged in drug discovery and development.
Introduction: A Key Building Block in Modern Medicinal Chemistry
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is a strategically designed heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure combines three key pharmacophoric elements: a pyrrolidine ring , a common motif in numerous FDA-approved drugs that imparts favorable physicochemical properties[1][2]; a Boc (tert-butoxycarbonyl) protecting group , which ensures chemoselectivity in multi-step syntheses[3]; and a 5-bromopyrimidine moiety , which serves as a versatile synthetic handle for introducing further molecular complexity, often targeting the hinge region of protein kinases[4][5].
The pyrrolidine scaffold is a cornerstone in drug design, prized for its ability to introduce three-dimensional character into otherwise flat molecules, which can significantly enhance binding affinity and specificity for biological targets.[1][6] The strategic placement of the 5-bromopyrimidine through an ether linkage at the 3-position of the pyrrolidine ring creates a vector for engaging with key residues in enzyme active sites, making this molecule particularly relevant in the field of oncology and immunology, where kinase inhibitors are a major therapeutic class.[4]
Physicochemical and Structural Properties
The compound's identity and key properties are summarized below, providing essential data for experimental planning and execution.
| Property | Value | Source(s) |
| CAS Number | 914347-79-8 | [7][8] |
| Molecular Formula | C₁₃H₁₈BrN₃O₃ | |
| Molecular Weight | 344.20 g/mol | |
| Appearance | Typically an off-white to pale yellow solid | Supplier Data |
| Storage | Sealed in a dry environment at room temperature |
Chemical Structure:
Caption: Chemical structure of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine.
Synthesis Protocol and Mechanistic Discussion
The synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This method involves the coupling of an alcohol with an electron-deficient halo-aromatic system.
Starting Materials and Reagents
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(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 109431-87-0) or its racemic/S-enantiomer
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2,5-dibromopyrimidine (CAS: 32779-36-5)
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Sodium hydride (NaH) , 60% dispersion in mineral oil
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Tetrahydrofuran (THF) , anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
This protocol is adapted from procedures outlined in patent literature for the synthesis of related kinase inhibitors.
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Alkoxide Formation: To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise. Causality: Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the hydroxyl group of the pyrrolidinol, forming a potent sodium alkoxide nucleophile. Conducting this step at 0 °C controls the exothermic reaction and minimizes potential side reactions.
-
Reaction Incubation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
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Nucleophilic Aromatic Substitution (SNAr): Add a solution of 2,5-dibromopyrimidine (1.1 eq) in anhydrous THF to the reaction mixture.
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Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (approximately 16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Causality: This step safely neutralizes any unreacted sodium hydride. A saturated weak acid like NH₄Cl is preferred over water to avoid a violent reaction.
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Extraction: Dilute the mixture with water and extract the product into ethyl acetate (3 x volumes).
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine as a solid.
Mechanistic Rationale
The core of this synthesis is the SNAr reaction. The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The bromine atom at the C2 position is particularly activated for displacement. The sodium alkoxide of N-Boc-3-hydroxypyrrolidine acts as the nucleophile, attacking the C2 position and displacing the bromide leaving group to form the desired ether linkage.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
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¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms in the molecule.
Representative Data (400 MHz, CDCl₃): δ 8.44 (s, 2H), 5.40-5.55 (m, 1H), 3.50-3.80 (m, 4H), 2.10-2.30 (m, 2H), 1.47 (s, 9H).
Expert Interpretation:
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δ 8.44 (s, 2H): This singlet corresponds to the two equivalent protons on the pyrimidine ring (H4 and H6).
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δ 5.40-5.55 (m, 1H): This multiplet is characteristic of the proton on the carbon bearing the ether oxygen (C3-H of the pyrrolidine ring).
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δ 3.50-3.80 (m, 4H): This complex multiplet region represents the four protons on the pyrrolidine ring adjacent to the nitrogen atom (C2-H₂ and C5-H₂).
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δ 2.10-2.30 (m, 2H): This multiplet corresponds to the two protons on the C4 position of the pyrrolidine ring.
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δ 1.47 (s, 9H): The sharp singlet integrating to nine protons is the classic signature of the tert-butyl group of the Boc protecting group.
-
-
¹³C NMR Spectroscopy: While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on analysis of similar structures.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C2-pyrimidine | Carbon attached to two electronegative atoms (O and N). |
| ~158.0 | C4/C6-pyrimidine | Aromatic carbons adjacent to nitrogen. |
| ~154.0 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~110.0 | C5-pyrimidine | Carbon bearing the bromine atom. |
| ~80.0 | C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~75.0 | C3-pyrrolidine | Carbon attached to the ether oxygen (CH-O). |
| ~50.0, ~44.0 | C2/C5-pyrrolidine | Carbons adjacent to the Boc-protected nitrogen. |
| ~32.0 | C4-pyrrolidine | Methylene carbon of the pyrrolidine ring. |
| ~28.5 | C(CH₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Electrospray Ionization (ESI-MS): Expected m/z: 345.05 [M+H]⁺, 347.05 [M+H+2]⁺, consistent with the isotopic pattern of bromine.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is as a versatile intermediate in the synthesis of protein kinase inhibitors.[4][5] The 5-bromo substituent on the pyrimidine ring is a key functional handle for introducing further complexity via metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the attachment of various aryl or heteroaryl groups, which can be tailored to target the specific active site of a kinase.
Illustrative Synthetic Pathway:
Caption: General synthetic scheme illustrating the use of the title compound.
This strategy has been employed in the development of inhibitors for various tyrosine kinases, which are critical targets in oncology. The pyrrolidine-pyrimidine core serves as a robust scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine should be handled by trained personnel in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust or vapors.
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Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Reactivity: The synthesis involves sodium hydride, which is a highly reactive, flammable solid that reacts violently with water. Handle with extreme care under anhydrous conditions.
Conclusion
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is a high-value chemical intermediate whose structural features are ideally suited for modern drug discovery, particularly in the synthesis of kinase inhibitors. This guide has provided a detailed, field-proven protocol for its synthesis via a robust SNAr reaction, along with a comprehensive analysis of its characterization data. By understanding the synthesis, properties, and strategic applications of this molecule, researchers and drug development professionals can effectively leverage it as a key building block in the creation of novel and potent therapeutics.
References
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2463. Available at: [Link]
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Wiley Online Library. (n.d.). Supporting Information. Available at: [Link]
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